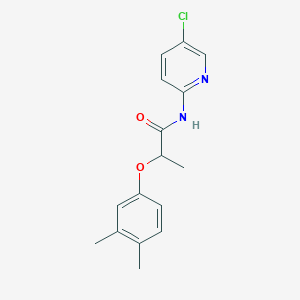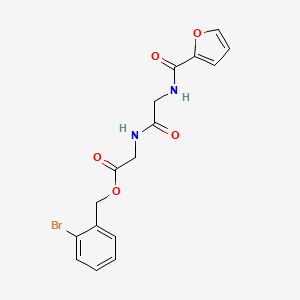![molecular formula C17H19ClN2O4S B5141537 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as CP-122,288, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of pharmacological properties.
Aplicaciones Científicas De Investigación
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have analgesic properties in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain.
In addition to its potential use in pain management, 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective properties in animal models of Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of voltage-gated sodium channels and block the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and substance P. It has also been shown to increase the release of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its high potency and selectivity. It has been shown to have a low affinity for other ion channels and receptors, which makes it an ideal tool for studying the specific effects of sodium channel inhibition and NMDA receptor blockade.
However, one of the limitations of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of the drug over an extended period of time.
Direcciones Futuras
There are several future directions for research on 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. One area of research is the development of more potent and selective analogs of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. Another area of research is the study of the long-term effects of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide on the central nervous system. Finally, there is a need for more studies on the potential therapeutic applications of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in humans.
Métodos De Síntesis
The synthesis of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 2-chloroaniline with propylamine to form N-propyl-2-chloroaniline. This compound is then reacted with 2-methoxybenzoic acid to form the corresponding benzamide derivative. The final step involves the sulfonation of the amine group with sulfuric acid to yield 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The overall yield of this synthesis method is approximately 45%.
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-11-12(8-9-16(13)24-2)25(22,23)20-15-7-5-4-6-14(15)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNRJCCHPLQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)


![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)